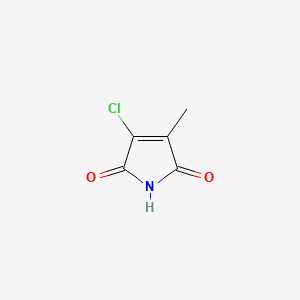

3-Chloro-4-methyl-1H-pyrrole-2,5-dione

Description

Properties

CAS No. |

69636-50-6 |

|---|---|

Molecular Formula |

C5H4ClNO2 |

Molecular Weight |

145.54 g/mol |

IUPAC Name |

3-chloro-4-methylpyrrole-2,5-dione |

InChI |

InChI=1S/C5H4ClNO2/c1-2-3(6)5(9)7-4(2)8/h1H3,(H,7,8,9) |

InChI Key |

PSOSICZGLLPDFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC1=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyrrole-2,5-dione Derivatives

The most common approach to prepare 3-chloro substituted pyrrole-2,5-diones involves selective chlorination of the parent pyrrole-2,5-dione or its derivatives. This is typically achieved by treating the starting material with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature conditions to ensure regioselective substitution at the 3-position.

-

- Solvent: Often inert solvents like dichloromethane or chloroform.

- Temperature: Controlled low to moderate temperatures (0–50 °C) to avoid over-chlorination.

- Time: Several hours with monitoring by thin-layer chromatography (TLC).

Mechanism: Electrophilic chlorination occurs preferentially at the 3-position due to electronic and steric factors.

This method yields 3-chloro-1H-pyrrole-2,5-dione intermediates, which can be further functionalized to introduce the methyl group at the 4-position.

Introduction of the 4-Methyl Group

The methyl group at the 4-position can be introduced via:

Alkylation of 3-chloro-1H-pyrrole-2,5-dione:

Using methylating agents such as methyl iodide or methyl bromide in the presence of a base (e.g., potassium tert-butoxide) to selectively alkylate the 4-position.Starting from 4-methyl-substituted maleic anhydride derivatives:

The pyrrole-2,5-dione ring can be constructed by condensation of maleic anhydride derivatives bearing a methyl substituent at the 4-position with ammonia or amines, followed by chlorination at the 3-position.

Alternative Synthetic Routes

Condensation Reactions:

Pyrrole-2,5-dione derivatives can be synthesized by condensation of maleic anhydride with amines or hydrazine derivatives, followed by selective halogenation. For example, condensation of 2-hydrazinyl-2-oxo-N-phenylacetamide with maleic anhydride in glacial acetic acid under reflux yields pyrrole-2,5-dione derivatives, which can be chlorinated subsequently.Copper-Catalyzed Amination and Halogenation:

Copper catalysts have been used to facilitate substitution reactions on halogenated pyrrole-2,5-diones, improving yields and selectivity. For instance, CuI catalysis in the presence of triethylamine and primary amines can yield substituted pyrrole-2,5-diones with halogen substituents retained or modified.

Detailed Experimental Procedure Example

A representative procedure for preparing 3-chloro-4-methyl-1H-pyrrole-2,5-dione is as follows:

| Step | Description |

|---|---|

| 1 | Dissolve pyrrole-2,5-dione or 4-methylpyrrole-2,5-dione precursor in an inert solvent. |

| 2 | Add chlorinating agent (e.g., thionyl chloride) dropwise under stirring at 0–25 °C. |

| 3 | Stir the reaction mixture for 2–4 hours, monitoring progress by TLC. |

| 4 | Quench the reaction by adding ice-cold water carefully. |

| 5 | Extract the product with an organic solvent (e.g., ethyl acetate). |

| 6 | Purify the crude product by recrystallization from ethanol or column chromatography. |

| 7 | Characterize the product by NMR, IR, and elemental analysis to confirm structure and purity. |

Analytical and Characterization Data

-

- ^1H NMR shows characteristic signals for the methyl group at the 4-position (singlet around δ 2.0–2.5 ppm) and the pyrrole ring protons.

- ^13C NMR confirms the carbonyl carbons of the dione and the methyl carbon.

-

- Strong absorptions at ~1700 cm⁻¹ corresponding to the carbonyl groups of the pyrrole-2,5-dione ring.

- C–Cl stretching vibrations observed in the fingerprint region.

-

- Confirms the presence of chlorine and the expected molecular formula.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Selective Chlorination | Pyrrole-2,5-dione | Thionyl chloride, 0–25 °C | 70–85 | Regioselective chlorination at C-3 |

| Alkylation | 3-Chloro-1H-pyrrole-2,5-dione | Methyl iodide, base (KOtBu) | 60–75 | Introduces methyl at C-4 |

| Condensation + Chlorination | 4-Methyl maleic anhydride + amine | Reflux in acetic acid + chlorination | 65–80 | One-pot synthesis of substituted ring |

| Cu-Catalyzed Amination/Halogenation | Halogenated pyrrole-2,5-dione | CuI, triethylamine, amines, 30–35 °C | 75–90 | Improved yields, mild conditions |

Research Findings and Considerations

The selectivity of chlorination is critical to avoid over-chlorination or substitution at undesired positions. Controlled temperature and stoichiometry of chlorinating agents are essential.

The methylation step requires careful choice of base and solvent to prevent side reactions such as polymerization or ring opening.

Copper catalysis has been shown to enhance reaction efficiency and yield in halogenated pyrrole-2,5-dione derivatives, offering a mild alternative to harsher conditions.

Purification by recrystallization or silica gel chromatography is necessary to obtain analytically pure compounds suitable for further applications, including biological testing.

Chemical Reactions Analysis

3-Chloro-4-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of 3-chloro-4-methyl-1H-pyrrole-2,5-dione exhibit significant biological activity relevant for pharmaceutical applications. Notably, studies have focused on its role as an inhibitor of tyrosine kinases, which are crucial in various signaling pathways associated with cancer development. For example, compounds derived from this structure have been shown to inhibit the growth of cancer cell lines and tumors in vivo, suggesting their potential as therapeutic agents against malignancies .

Enzyme Inhibition Studies

Studies have employed molecular docking and dynamics simulations to assess the interaction between this compound and ATP-binding sites on growth factor receptors like EGFR and VEGFR2. These interactions have demonstrated stability and potential for developing targeted therapies for cancer treatment .

Antimicrobial Properties

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. The compound's ability to inhibit bacterial growth suggests it could serve as a foundation for developing new antibiotics.

Interaction with Lipid Membranes

Research has shown that the compound can interact with lipid bilayers, potentially altering membrane properties. This characteristic could be leveraged in drug delivery systems where membrane permeability is crucial .

Synthesis of Functional Materials

The unique chemical structure of this compound makes it a valuable building block in organic synthesis. Its electrophilic carbonyl groups allow it to participate in various chemical reactions, making it suitable for synthesizing more complex organic molecules used in materials science .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Dubinina et al., 2007 | Anticancer Activity | Demonstrated inhibition of colon cancer cell lines by derivatives of this compound (GI50 ~ 1.0–1.6 × 10 M) |

| Kuznietsova et al., 2016 | Antioxidant Properties | Found antioxidant effects alongside low toxicity in animal models |

| Garmanchuk et al., 2013 | Enzyme Interaction | Evaluated binding affinities with EGFR and VEGFR2 showing potential for targeted cancer therapies |

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Research Findings and Implications

- Pharmaceutical Potential: The target compound’s chloro and methyl groups balance reactivity and stability, making it a candidate for further optimization in drug discovery.

- Agrochemical Relevance : Halogenated analogs like fluoroimide demonstrate the utility of pyrrole-diones in pest control, suggesting similar applications for the methyl-chloro derivative .

- Contradictions : While piperazine-diones show antiviral activity, pyrrole-diones may prioritize different targets (e.g., enzymes vs. receptors) due to structural differences .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-chloro-4-methyl-1H-pyrrole-2,5-dione, and how can purity be optimized?

Methodological Answer :

- Stepwise Synthesis : Start with a pyrrole precursor (e.g., 4-methylpyrrole-2,5-dione) and introduce chlorine via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) under controlled acidic conditions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor reaction progress with TLC .

- Yield Optimization : Apply factorial design (e.g., 2^k factorial) to test variables like temperature (40–80°C), solvent polarity (DCM vs. THF), and stoichiometry .

Q. How can spectroscopic techniques distinguish this compound from structurally similar diones?

Methodological Answer :

- NMR Analysis : Compare chemical shifts in -NMR (e.g., methyl group at δ 2.1–2.3 ppm, pyrrolic protons at δ 6.5–7.0 ppm) and -NMR (carbonyl carbons at δ 170–175 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., Cl–C bond length ~1.72 Å, dihedral angles between pyrrole and substituents) using single-crystal diffraction data .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C–Cl vibrations (~550–650 cm⁻¹) .

Advanced Research Questions

Q. How do electronic and steric effects of the chloro and methyl groups influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electrophilic sites. Compare activation energies for reactions with amines or thiols .

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants under varying temperatures (Arrhenius plots) and solvents (polar aprotic vs. protic) .

- Steric Analysis : Quantify substituent effects via Taft or Charton parameters, correlating with experimental yields in cross-coupling reactions .

Q. What experimental design strategies resolve contradictions in reported catalytic efficiencies for this compound in heterocyclic ring expansions?

Methodological Answer :

- Taguchi Method : Optimize conflicting parameters (e.g., catalyst loading, solvent, temperature) using orthogonal arrays (L9 or L16) to identify dominant factors .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) via central composite design (CCD) to maximize yield .

- Error Analysis : Compare discrepancies in literature data using ANOVA to isolate batch-to-batch variability (e.g., impurity profiles in HPLC) .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) predict the solubility and stability of this compound in novel solvent systems?

Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., with ionic liquids or deep eutectic solvents) using force fields like OPLS-AA. Calculate solvation free energy (ΔG_solv) .

- Machine Learning (ML) : Train models on existing solubility datasets (e.g., Hansen solubility parameters) to predict miscibility in untested solvents .

- Stability Testing : Couple simulations with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC-MS degradation profiling .

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated dienophiles to probe transition-state symmetry .

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation (e.g., endo vs. exo adducts) .

- Theoretical Studies : Apply frontier molecular orbital (FMO) theory (HOMO-LUMO gaps) to predict regiochemistry .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (MPs) of this compound across literature?

Methodological Answer :

- Phase Purity Verification : Reanalyze samples via DSC (heating rate 10°C/min) and powder XRD to detect polymorphs or solvates .

- Interlaboratory Comparison : Share samples with independent labs using standardized protocols (e.g., ASTM E928) .

- Meta-Analysis : Aggregate literature data (≥10 sources) and perform Grubbs’ test to identify outliers .

Q. Why do catalytic hydrogenation yields vary significantly for derivatives of this compound?

Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney Ni, and PtO₂ under H₂ pressure (1–5 bar) with controlled substrate/catalyst ratios .

- Poisoning Studies : Add trace inhibitors (e.g., quinoline for Pd) to assess catalyst deactivation .

- Operando Spectroscopy : Monitor H₂ uptake and intermediate formation via mass spectrometry .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.